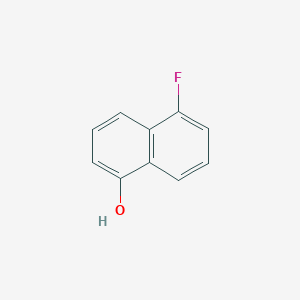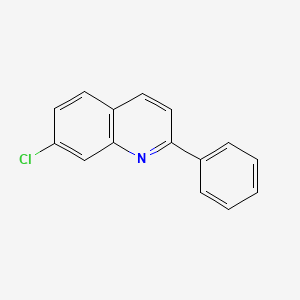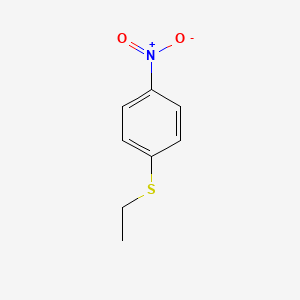
5-Fluoronaphthalen-1-ol
Overview
Description
5-Fluoronaphthalen-1-ol is a chemical compound with the linear formula C10H7FO . It is used in various chemical reactions and can be purchased from chemical suppliers .
Synthesis Analysis
The synthesis of 5-Fluoronaphthalen-1-ol involves several steps. Some of the methods include the use of sodium hydroxide in acetonitrile under irradiation, the use of potassium nitrososulfonate, and the use of hydrogen chloride in ethanol for 20 hours under heating . The yield of the product varies depending on the method used .Molecular Structure Analysis
The molecular structure of 5-Fluoronaphthalen-1-ol consists of 10 carbon atoms, 7 hydrogen atoms, and 1 fluorine atom . The molecular weight is 162.16 .Chemical Reactions Analysis
5-Fluoronaphthalen-1-ol participates in various chemical reactions. For instance, it reacts with sodium hydroxide in acetonitrile under irradiation, with potassium nitrososulfonate, and with hydrogen chloride in ethanol . The exact reaction conditions and yields vary depending on the specific reaction .Physical And Chemical Properties Analysis
5-Fluoronaphthalen-1-ol is a solid at room temperature . Its physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .Scientific Research Applications
Fungal Metabolism Study
5-Fluoronaphthalen-1-ol is utilized in studies examining the metabolism of compounds by fungi. For instance, Cerniglia et al. (1984) investigated how Cunninghamella elegans metabolizes 1-fluoronaphthalene, finding that it predominantly oxidizes at specific positions to form various metabolites. This research demonstrates the compound's utility in understanding fungal biotransformation processes (Cerniglia, Miller, Yang, & Freeman, 1984).
Synthesis of Fluorinated Compounds
Hammann, Unzner, and Magauer (2014) developed a transition-metal-free protocol for converting certain phenols into substituted 5-fluoronaphthalen-1-ols. This method highlights the role of 5-fluoronaphthalen-1-ol in synthesizing novel fluorine-containing naphthols, contributing to the field of organic chemistry (Hammann, Unzner, & Magauer, 2014).
Nuclear Magnetic Resonance (NMR) Studies
Jaime-Figueroa et al. (2000) reported on the NMR study of 4,5-substituted 1-acetyl-8-fluoronaphthalenes, revealing through-space coupling between the fluorine and the methyl on the acetyl group. This study emphasizes the application of 5-fluoronaphthalen-1-ol derivatives in advanced spectroscopic techniques to understand molecular interactions (Jaime-Figueroa, Kurz, Liu, & Cruz, 2000).
Pharmaceutical Analysis
Karagiannidou, Bekiari, and Vastardi (2015) developed a reversed-phase high-performance liquid chromatography method for analyzing 1-fluoronaphthalene and its impurities. This demonstrates the compound's importance in the quality control and safety assessment in pharmaceutical manufacturing (Karagiannidou, Bekiari, & Vastardi, 2015).
Molecular Packing and Electronic Structure Studies
Zheng et al. (2013) synthesized isophorone derivatives, including 5-fluoronaphthalen-1-ol, to study their molecular packing, electronic structure, and aggregation-induced emission properties. This research underscores the compound's relevance in understanding the photophysical properties of molecular materials (Zheng, Yu, Yang, Jin, Zhang, Zhou, Wu, & Tian, 2013).
Safety And Hazards
5-Fluoronaphthalen-1-ol is classified as a warning signal word. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-fluoronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQITEWKYHQQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491403 | |
| Record name | 5-Fluoronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoronaphthalen-1-ol | |
CAS RN |
61761-32-8 | |
| Record name | 5-Fluoronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)



![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)
